

Metoserpate synthesis and biosynthesis pathways

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An In-depth Technical Guide on the Synthesis and Biosynthesis of Metoserpate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoserpate, a member of the yohimbane class of indole alkaloids, is structurally related to the well-known antihypertensive and antipsychotic agent, reserpine. While specific literature detailing the synthesis and biosynthesis of **metoserpate** is scarce, its structural similarity to other monoterpenoid indole alkaloids allows for the confident postulation of its metabolic and synthetic pathways. This guide provides a comprehensive overview of the inferred biosynthetic pathway of **metoserpate**, originating from tryptamine and secologanin. Furthermore, a proposed chemical synthesis route is outlined, drawing upon established methodologies for the total synthesis of yohimbane alkaloids, particularly reserpine. This document is intended to serve as a foundational resource for researchers interested in the chemistry and biology of **metoserpate** and related compounds.

Chemical Structure and Properties

Metoserpate is characterized by a pentacyclic yohimbane skeleton with specific stereochemistry and substitutions. Its chemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C24H32N2O5	[1]
Molecular Weight	428.5 g/mol	[1]
IUPAC Name	methyl (1R,15S,17S,18R,19S,20S)-6, 17,18-trimethoxy- 1,3,11,12,14,15,16,17,18,19,2 0,21-dodecahydroyohimban- 19-carboxylate	[1]
CAS Number	1178-28-5	[1]
Synonyms	Methyl O-methyl-18- epireserpate, SU-9064	[1]

Postulated Biosynthetic Pathway

The biosynthesis of monoterpenoid indole alkaloids, including the yohimbane family, is a well-established pathway originating from the precursors tryptamine and secologanin.[1][2][3] Tryptamine is derived from the amino acid tryptophan, while secologanin is a secoiridoid monoterpene.[1][2] The key steps in the proposed biosynthesis of **metoserpate** are outlined below.

2.1. Formation of Strictosidine

The biosynthesis initiates with the condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR). This Pictet-Spengler reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[1][2][3]

2.2. Conversion to the Yohimbane Skeleton

Strictosidine undergoes deglycosylation by strictosidine β -glucosidase (SGD) to yield a reactive aglycone. This intermediate can then cyclize to form the corynanthe-type skeleton, which serves as a branch point for the formation of various alkaloid subtypes. Through a series of enzymatic reactions involving oxidations, reductions, and rearrangements, the yohimbane backbone is established.[4]



2.3. Tailoring Steps

Following the formation of the core yohimbane structure, a series of tailoring enzymes, likely including methyltransferases and oxidoreductases, would be responsible for the specific substitutions found on **metoserpate**. This includes the methoxy groups at positions C-6, C-17, and C-18, and the methyl ester at C-19. The precise sequence and enzymes involved in these final steps for **metoserpate** have not been experimentally determined but can be inferred from the biosynthesis of related alkaloids like reserpine.[5]



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Fig. 1: Postulated biosynthetic pathway of **metoserpate**.

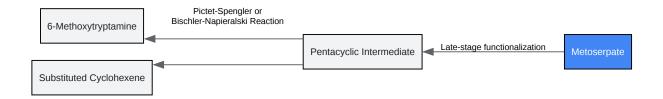
Proposed Chemical Synthesis Strategy

While a specific, published total synthesis of **metoserpate** is not readily available, a plausible synthetic route can be designed based on the numerous successful syntheses of yohimbane alkaloids, most notably the landmark synthesis of reserpine by R.B. Woodward.[6][7] The general strategy involves the construction of a highly functionalized E-ring precursor, followed by the formation of the C and D rings through cyclization reactions.

3.1. Retrosynthetic Analysis

A retrosynthetic disconnection of **metoserpate** suggests two key fragments: 6-methoxytryptamine and a highly substituted cyclohexene derivative that will form the E-ring. The crucial stereocenters of the E-ring are the main challenge in the synthesis.





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Fig. 2: Retrosynthetic analysis of metoserpate.

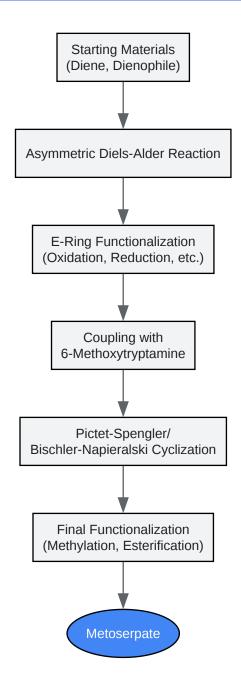
3.2. Key Synthetic Steps and Experimental Considerations

The following outlines a conceptual workflow for the synthesis of **metoserpate**.

- Synthesis of the E-Ring Precursor: This is the most critical part of the synthesis. A Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the cyclohexene ring with the desired initial stereochemistry. Subsequent functional group manipulations, including oxidations, reductions, and epoxidations, would be necessary to install the required hydroxyl and carboxylate functionalities with the correct stereochemistry. The use of chiral auxiliaries or asymmetric catalysis would be essential to achieve an enantioselective synthesis.
- Coupling with 6-Methoxytryptamine: The functionalized E-ring precursor, likely an aldehyde or a related electrophile, would be coupled with 6-methoxytryptamine.
- Ring C and D Formation: A Pictet-Spengler or Bischler-Napieralski reaction would be used to
 construct the C-ring, leading to the formation of the pentacyclic yohimbane skeleton. The
 conditions for this reaction would need to be carefully optimized to control the
 stereochemistry at C-3.
- Final Functional Group Manipulations: The final steps would involve the introduction of the methoxy groups, potentially via methylation of hydroxyl precursors, and the esterification of the carboxylic acid to the methyl ester.

3.3. Experimental Workflow





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Fig. 3: Conceptual experimental workflow for metoserpate synthesis.

Quantitative Data

As no direct experimental data for **metoserpate** synthesis or biosynthesis has been published, quantitative data such as reaction yields or enzyme kinetics are not available. The table below is a template that can be populated as research in this area progresses.



Step	Reaction/En zyme	Substrate(s	Product	Yield (%) / kcat (s ⁻¹)	Km (µM)
Biosynthesis					
1	Strictosidine Synthase	Tryptamine, Secologanin	Strictosidine	Data not available	Data not available
Chemical Synthesis					
1	Asymmetric Diels-Alder	Diene, Dienophile	Cyclohexene adduct	Data not available	-
2	Coupling Reaction	E-Ring Precursor, 6- Methoxytrypt amine	Coupled Product	Data not available	-
3	Cyclization	Coupled Product	Pentacyclic Intermediate	Data not available	-

Conclusion

While **metoserpate** remains a relatively understudied yohimbane alkaloid, its structural relationship to well-characterized compounds like reserpine provides a solid foundation for understanding its formation in nature and its potential synthesis in the laboratory. The biosynthetic pathway is likely to follow the canonical route of monoterpenoid indole alkaloids. A chemical synthesis would represent a significant challenge, particularly in the stereocontrolled construction of the E-ring, but is achievable using modern synthetic methodologies. Further research is needed to elucidate the specific enzymes involved in the biosynthesis of **metoserpate** and to develop an efficient and stereoselective total synthesis. Such studies would not only provide access to this compound for further pharmacological evaluation but also contribute to the broader understanding of indole alkaloid chemistry and biology.

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